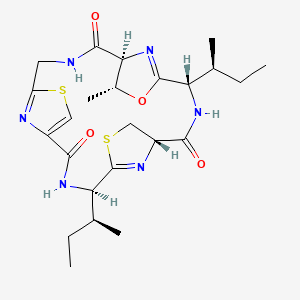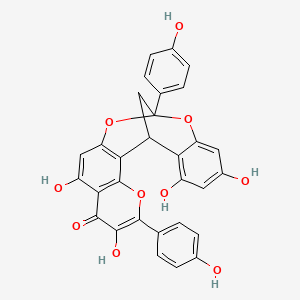
5-Propylideneisolongifolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-propylideneisolongifolane is an isolongifolane sesquiterpenoid.
Applications De Recherche Scientifique
1. Neuroprotective Effects
Isolongifolene, a tricyclic sesquiterpene related to 5-Propylideneisolongifolane, has been studied for its neuroprotective effects. In a study, isolongifolene demonstrated significant protection against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y human neuroblastoma cells. This suggests potential applications in neurodegenerative diseases like Parkinson's Disease (Balakrishnan et al., 2018).
2. Polyprenylated Benzoylphloroglucinol Derivatives
Oblongifolins A-D, closely related to 5-Propylideneisolongifolane, are polyprenylated benzoylphloroglucinol compounds isolated from Garcinia oblongifolia. These compounds have been explored for their biological activities, particularly in interactions with tubulin, which could have implications in cancer therapy and other areas of medicinal chemistry (Hamed et al., 2006).
3. Potential Antidepressant and Cognitive Function Applications
Substances similar to 5-Propylideneisolongifolane, such as serotonin and its derivatives, have been investigated for their roles in cognitive functions and potential antidepressant effects. For instance, a study explored the attenuation of hypothyroidism-induced cognitive impairment by modulating serotonin mediation, which could provide insights into the applications of 5-Propylideneisolongifolane in similar domains (Bakalov et al., 2023).
Propriétés
Nom du produit |
5-Propylideneisolongifolane |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(3S,6S,10E)-2,2,8,8-tetramethyl-10-propylidene-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C18H30/c1-6-7-13-8-10-16(2,3)18-11-9-14(12-18)17(4,5)15(13)18/h7,14-15H,6,8-12H2,1-5H3/b13-7+/t14-,15?,18-/m0/s1 |
Clé InChI |
PIEYHLVIMBTYAN-OCNADWHYSA-N |
SMILES isomérique |
CC/C=C/1\CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
SMILES canonique |
CCC=C1CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(6-chloro-1H-benzimidazol-2-yl)amino]benzoic acid](/img/structure/B1263113.png)
![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)




![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)




